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molecular formula C19H25N3O2 B8516654 4-(4-Boc-piperazin-1-yl)-2-methylquinoline

4-(4-Boc-piperazin-1-yl)-2-methylquinoline

Cat. No. B8516654
M. Wt: 327.4 g/mol
InChI Key: SHGVTVJACWPRJW-UHFFFAOYSA-N
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Patent
US08883791B2

Procedure details

4-Chloro-2-methylquinoline (5 g, 28 mmol) was mixed with 1-methoxy-2-propanol, tert-butyl piperazine-1-carboxylate was added (5.74 g, 30.8 mmol) and the mixture was refluxed for 4.5 hours after which the product started to precipitate. The mixture was concentrated under reduced pressure and left at room temperature for 48 hours. The product was separated by filtration, washed with ethylacetate and dried at 50° C. 4.382 g of a solid were obtained (13.38 mmol, 48%). MS (APCI): m/z=327.9 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.COCC(O)C.[N:19]1([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[CH3:12][C:4]1[CH:3]=[C:2]([N:22]2[CH2:21][CH2:20][N:19]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:24][CH2:23]2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (5.74 g, 30.8 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4.5 hours after which the product
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
to precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was separated by filtration
WASH
Type
WASH
Details
washed with ethylacetate
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.382 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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